Cas no 1210-34-0 (Dibenzosuberol)
Dibenzosuberol Chemical and Physical Properties
Names and Identifiers
-
- Dibenzosuberol
- 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
- dibenzo(b,f)cycloheptan-1-ol
- Dibenzo[b,f]-1-cycloheptanol
- 6,11-dihydro-5H-dibenzo[1,2-a:1',2'-e][7]annulen-11-ol
- 10,11-dihydro-5Hdibenzo[a,d]cicloheptadien-5-ol
- 5H-Dibenzo[a,d]cyclohepten-5-ol,10,11-dihydro
- dibenzosuber-5-ol
- NSC 86157
- 10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol
- 8JXS94TT9O
- POAVRNPUPPJLKZ-UHFFFAOYSA-N
- NSC86157
- Dibenzosuberol, 97%
- 10,d]cyclohepten-5-ol
- 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-
- W12635
- FT-0624629
- EINECS 214-911-8
- MFCD00003593
- 1210-34-0
- WLN: L C676&T&J BQ
- Dibenzosuberol;5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulene
- NS00023944
- 4-06-00-04878 (Beilstein Handbook Reference)
- UNII-8JXS94TT9O
- J-004429
- 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-
- tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
- NORTRIPTYLINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]
- InChI=1/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H
- 10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ol (Dibenzosuberol)
- Amitriptyline Impurity 1
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulene
- CS-0036679
- AS-55035
- Q27270649
- SCHEMBL506278
- 5-Hydroxydibenzo[a,d]cyclohepta[1,4]diene
- BRN 0520430
- AKOS005067373
- AMITRIPTYLINE HYDROCHLORIDE IMPURITY G [EP IMPURITY]
- 6,11-dihydro-5H-dibenzo[[?],[?]][7]annulen-11-ol
- DTXSID80153104
- SY096665
- 10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ol
- NSC-86157
- 5-HYDROXY-10,11-DIHYDRO-5H-DIBENZO(A,D)CYCLOHEPTENE
- PD065642
- A852210
- C15H14O
- DB-041597
-
- MDL: MFCD00003593
- Inchi: 1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2
- InChI Key: POAVRNPUPPJLKZ-UHFFFAOYSA-N
- SMILES: OC1C2C=CC=CC=2CCC2C=CC=CC1=2
- BRN: 0520430
Computed Properties
- Exact Mass: 210.10400
- Monoisotopic Mass: 210.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Open die
- Density: 1.163±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 171-172 ºC
- Boiling Point: 166-169℃/1mmHg(lit.)
- Flash Point: 166-169°C/1mm
- Refractive Index: 1.5725 (estimate)
- Solubility: Slightly soluble (1.7 g/l) (25 º C),
- PSA: 20.23000
- LogP: 2.86690
- Solubility: Not determined
Dibenzosuberol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Dibenzosuberol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE624-1g |
Dibenzosuberol |
1210-34-0 | 98% | 1g |
¥187.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE624-5g |
Dibenzosuberol |
1210-34-0 | 98% | 5g |
¥594.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE624-250mg |
Dibenzosuberol |
1210-34-0 | 98% | 250mg |
142CNY | 2021-05-07 | |
| Chemenu | CM155657-25g |
10,11-Dihydro-5H-dibenzo[a,d][7]annulen-1-ol |
1210-34-0 | 95% | 25g |
$204 | 2021-06-17 | |
| Alichem | A019093445-25g |
10,11-Dihydro-5H-dibenzo[a,d][7]annulen-1-ol |
1210-34-0 | 95% | 25g |
$204.00 | 2023-09-04 | |
| ChemScence | CS-0036679-5g |
10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ol |
1210-34-0 | ≥97.0% | 5g |
$73.0 | 2022-04-28 | |
| ChemScence | CS-0036679-10g |
10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ol |
1210-34-0 | ≥97.0% | 10g |
$121.0 | 2022-04-28 | |
| TRC | D417330-1g |
Dibenzosuberol |
1210-34-0 | 1g |
$ 173.00 | 2023-09-07 | ||
| TRC | D417330-10g |
Dibenzosuberol |
1210-34-0 | 10g |
$ 1328.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE624-200mg |
Dibenzosuberol |
1210-34-0 | 98% | 200mg |
¥66.0 | 2022-09-28 |
Dibenzosuberol Suppliers
Dibenzosuberol Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on Dibenzosuberol
Comprehensive Guide to Dibenzosuberol (CAS No. 1210-34-0): Properties, Applications, and Industry Insights
Dibenzosuberol (CAS No. 1210-34-0) is a bicyclic organic compound with a molecular formula of C15H14O. This versatile chemical intermediate has garnered significant attention in pharmaceutical, fragrance, and material science industries due to its unique structural properties. The compound's dibenzosuberane skeleton serves as a critical building block for synthesizing complex molecules, making it invaluable for researchers and manufacturers alike.
One of the most frequently asked questions about Dibenzosuberol concerns its synthesis methods. The compound is typically produced through the reduction of dibenzosuberone, a process that has been optimized for industrial-scale production. Recent advancements in green chemistry have led to more sustainable synthesis routes, addressing growing environmental concerns in chemical manufacturing. These developments align with the industry's shift toward eco-friendly intermediates, a hot topic among researchers searching for "sustainable chemical synthesis" or "green pharmaceutical intermediates."
The pharmaceutical applications of Dibenzosuberol represent one of its most valuable uses. As a key intermediate in drug development, it contributes to the synthesis of various therapeutic agents. Researchers particularly value its role in creating central nervous system (CNS) drugs, with studies exploring its potential in neurological disorder treatments. This connection to CNS drug development makes it a frequent search term in medical and pharmaceutical databases, especially among those investigating "novel drug intermediates" or "CNS-active compounds."
In the fragrance industry, Dibenzosuberol serves as a precursor for musk-like compounds. Its molecular structure allows for the creation of long-lasting scent profiles, making it valuable for premium perfumery applications. With consumers increasingly interested in "sustainable fragrance ingredients" and "long-lasting perfume compounds," the demand for specialized intermediates like Dibenzosuberol continues to grow. Perfume chemists often search for "dibenzosuberol-based fragrances" or "musk alternative synthesis" when developing new scent formulations.
Material scientists have discovered innovative applications for Dibenzosuberol in advanced polymer systems. The compound's rigid structure contributes to enhanced thermal stability in specialty plastics, addressing industry needs for high-performance materials. Searches for "heat-resistant polymer additives" or "specialty plastic intermediates" frequently lead researchers to explore Dibenzosuberol derivatives. Recent publications highlight its potential in creating materials with improved mechanical properties, sparking interest in materials science circles.
The analytical characterization of Dibenzosuberol remains a critical area of study. Modern techniques like HPLC analysis and mass spectrometry provide detailed insights into its purity and structural properties. Quality control professionals often search for "dibenzosuberol purity testing" or "analytical methods for bicyclic alcohols," reflecting the importance of precise characterization in industrial applications. These analytical protocols ensure the compound meets stringent quality standards required for pharmaceutical and specialty chemical uses.
Recent market trends show growing interest in Dibenzosuberol derivatives for specialty chemical applications. The development of novel derivatives with modified functional groups has expanded its utility across multiple industries. Researchers investigating "chemical structure-activity relationships" or "derivatization of bicyclic compounds" frequently encounter Dibenzosuberol in their literature reviews. This expansion of applications demonstrates the compound's versatility and continued relevance in chemical research and development.
From a regulatory perspective, Dibenzosuberol has been thoroughly evaluated for safe handling and use. Material safety data sheets provide comprehensive guidance on proper storage conditions and handling procedures. EHS professionals often search for "dibenzosuberol safety protocols" or "handling bicyclic alcohol compounds," emphasizing the importance of workplace safety in chemical operations. The compound's favorable safety profile contributes to its widespread adoption across multiple industries.
The future of Dibenzosuberol research appears promising, with ongoing studies exploring its potential in catalysis and asymmetric synthesis. As the chemical industry continues to prioritize innovation, this compound's unique structural features position it as a valuable tool for developing new synthetic methodologies. Academic researchers frequently include terms like "bicyclic alcohol catalysts" or "asymmetric synthesis intermediates" in their literature searches, reflecting these emerging applications.
For purchasers and suppliers, understanding the global market dynamics of Dibenzosuberol is crucial. The compound's pricing fluctuates based on raw material availability and regional demand patterns. Procurement specialists often search for "dibenzosuberol suppliers" or "bulk chemical pricing trends" to make informed purchasing decisions. With Asia emerging as a major production hub, supply chain considerations have become increasingly important for global buyers.
In conclusion, Dibenzosuberol (CAS No. 1210-34-0) represents a multifaceted chemical intermediate with diverse applications across multiple industries. Its importance in pharmaceutical development, fragrance creation, and material science ensures continued research interest and commercial demand. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as a valuable tool for chemical innovation and industrial applications.
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